molecular formula C12H16N2OS B3849551 ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate

ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate

Cat. No.: B3849551
M. Wt: 236.34 g/mol
InChI Key: MZWBQTZASJYTMS-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate is an organic compound with a complex structure that includes an ethyl ester, an aniline derivative, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate typically involves the reaction of ethyl 2-oxopropanoate with 4-methylaniline in the presence of a thioamide-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the thioamide bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The aromatic ring of the 4-methylaniline moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate exerts its effects involves interactions with specific molecular targets. The thioamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic ring and ethyl ester moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methylaniline: A simpler aniline derivative with similar aromatic properties.

    Ethyl 2-oxopropanoate: A related ester compound used in various organic syntheses.

    Thioacetamide: A thioamide compound with similar functional groups.

Uniqueness

Ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate is unique due to its combination of an ethyl ester, aniline derivative, and thioamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-4-16-12(10(3)15)14-13-11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWBQTZASJYTMS-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NNC1=CC=C(C=C1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS/C(=N/NC1=CC=C(C=C1)C)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate
Reactant of Route 2
ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate
Reactant of Route 3
ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate
Reactant of Route 4
Reactant of Route 4
ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate
Reactant of Route 5
Reactant of Route 5
ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate
Reactant of Route 6
Reactant of Route 6
ethyl (1E)-N-(4-methylanilino)-2-oxopropanimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.